

An In-depth Technical Guide to the Crystal Structure of Nickel-Yttrium Alloys

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Compound of Interest					
Compound Name:	Nickel;yttrium				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of nickelyttrium (Ni-Y) alloys, focusing on the various intermetallic compounds formed within this binary system. The information presented is intended for researchers, scientists, and professionals in materials science and related fields who are engaged in the study and application of these alloys. This document summarizes key crystallographic data, details common experimental methodologies for structure determination, and provides visual representations of logical workflows and phase relationships.

Introduction to Nickel-Yttrium Alloys

Nickel-yttrium alloys are a class of metallic materials that exhibit a range of interesting physical and chemical properties, making them relevant for various technological applications. The interaction between nickel and yttrium leads to the formation of several stable intermetallic compounds, each with a unique crystal structure. Understanding these crystal structures is fundamental to comprehending the alloys' mechanical, magnetic, and electronic behaviors, and for the rational design of new materials with tailored properties.

Crystal Structures of Ni-Y Intermetallic Compounds

The Ni-Y binary system is characterized by the formation of multiple intermetallic phases. The primary method for determining the crystal structure of these phases is X-ray Diffraction (XRD). This section summarizes the known crystallographic data for various Ni-Y compounds.



Data Presentation

The following table consolidates the available crystallographic data for the intermetallic compounds in the nickel-yttrium system. It is important to note that while the existence of several phases is well-established, detailed and consistently reported crystal structure data for some of the more complex phases can be limited in publicly accessible literature.

Compound	Crystal System	Space Group	Lattice Parameters (Å)	Prototype
NiY3	Orthorhombic	Pnma	a = 6.94, b = 9.60, c = 6.26	Fe₃C
NiY	Orthorhombic	Pnma (No. 62)	a = 6.98, b = 4.12, c = 5.51	MnP
Ni ₂ Y	Orthorhombic	Cmcm	a = 4.18, b = 10.32, c = 7.18	-
Ni₃Y	Rhombohedral	R-3m	a = 5.05, c = 24.5	NbBe₃
Ni ₄ Y	Data not readily available	Data not readily available	Data not readily available	-
NisY	Hexagonal	P6/mmm (No. 191)	a = 4.84, c = 3.91[1]	CaCu₅
Ni ₇ Y ₂	Hexagonal	P6₃/mmc	a = 5.02, c = 16.3	Gd ₂ Co ₇
Ni ₁₇ Y2	Hexagonal	P6₃/mmc	a = 8.36, c = 8.12	Th2Ni17

Note: The data presented in this table is compiled from various sources. Discrepancies may exist in the literature, and further verification is recommended for critical applications.

Experimental Protocols for Crystal Structure Determination



The characterization of the crystal structure of Ni-Y alloys predominantly relies on X-ray Diffraction (XRD) techniques. This section outlines a detailed, generalized methodology for the structural analysis of these materials.

Sample Preparation for XRD Analysis

Proper sample preparation is critical for obtaining high-quality diffraction data.

- Alloy Synthesis: Ni-Y alloys are typically prepared by arc melting the constituent elements in an inert atmosphere (e.g., argon) to prevent oxidation. The samples are often re-melted several times to ensure homogeneity.
- Homogenization: The as-cast alloys are sealed in quartz ampoules under vacuum and annealed at an elevated temperature for an extended period (e.g., 72 hours at 900°C) to achieve a homogeneous, equilibrium microstructure.
- Pulverization: For powder XRD, a representative piece of the homogenized alloy is mechanically ground into a fine powder. This is typically done using an agate mortar and pestle. The particle size should ideally be in the range of 1-10 µm to ensure a sufficient number of crystallites are randomly oriented, which is crucial for accurate intensity measurements.
- Stress Relief: Grinding can introduce strain into the powder particles, which can broaden the diffraction peaks. A subsequent low-temperature annealing step may be performed to relieve this stress without altering the phase composition.
- Sample Mounting: The fine powder is then carefully packed into a sample holder. The
 surface of the powder should be flat and level with the surface of the holder to avoid errors in
 the measured diffraction angles.

X-ray Diffraction Data Acquisition

A standard powder diffractometer is used to collect the diffraction data.

- Instrument Setup: A diffractometer equipped with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is typically used. The instrument is configured for a Bragg-Brentano geometry.
- Data Collection Parameters:



- 2θ Range: A wide angular range (e.g., 20° to 120°) is scanned to collect a sufficient number of diffraction peaks for phase identification and structure refinement.
- Step Size: A small step size (e.g., 0.02°) is used to ensure high resolution of the diffraction pattern.
- Dwell Time: The time spent collecting data at each step (dwell time) is chosen to achieve good counting statistics, which is essential for the analysis of weak reflections.

Data Analysis and Structure Refinement

The collected XRD data is analyzed to identify the phases present and to determine their crystal structures.

- Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). This allows for the identification of the known phases in the sample.
- Lattice Parameter Refinement: Once a phase is identified, the positions of its diffraction peaks can be used to refine its lattice parameters.
- Rietveld Refinement: For a more detailed structural analysis, the Rietveld method is employed. This technique involves fitting a calculated diffraction pattern to the entire experimental pattern. The calculated pattern is generated from a model of the crystal structure, which includes parameters such as the space group, lattice parameters, atomic positions, and site occupancies. By minimizing the difference between the calculated and observed patterns, these structural parameters can be refined to a high degree of accuracy.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the study of the crystal structure of nickel-yttrium alloys.

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References

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